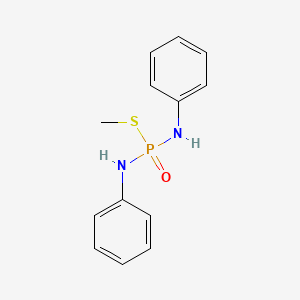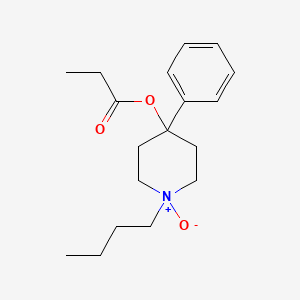
Arsonic acid, (1,1'-biphenyl)-2-YL-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt is an organoarsenic compound that features a biphenyl group bonded to an arsonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt typically involves the reaction of biphenyl derivatives with arsenic-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The arsonic acid moiety can be oxidized to form arsonate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products
Oxidation: Arsonate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl group may facilitate binding to hydrophobic pockets in target molecules, while the arsonic acid moiety can form covalent bonds with nucleophilic residues, such as cysteine thiols .
類似化合物との比較
Similar Compounds
Phenylarsenic acid: Similar structure but lacks the biphenyl group.
Arsanilic acid: Contains an amino group instead of the biphenyl moiety.
Roxarsone: An organoarsenic compound with a different aromatic substituent.
Uniqueness
The biphenyl moiety enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
63992-35-8 |
|---|---|
分子式 |
C12H10AsNaO3 |
分子量 |
300.12 g/mol |
IUPAC名 |
sodium;hydroxy-(2-phenylphenyl)arsinate |
InChI |
InChI=1S/C12H11AsO3.Na/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H2,14,15,16);/q;+1/p-1 |
InChIキー |
ONCSSBGLXRGGAV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[As](=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)



![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
